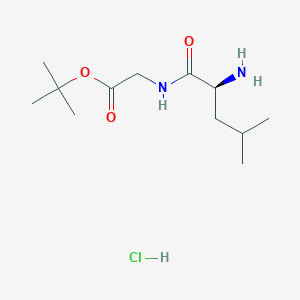

H-Leu-Gly-OtBu HCl

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

56610-13-0 |

|---|---|

Fórmula molecular |

C12H25ClN2O3 |

Peso molecular |

280.79 g/mol |

Nombre IUPAC |

tert-butyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate;hydrochloride |

InChI |

InChI=1S/C12H24N2O3.ClH/c1-8(2)6-9(13)11(16)14-7-10(15)17-12(3,4)5;/h8-9H,6-7,13H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |

Clave InChI |

UTYHNRBLBHNQRL-FVGYRXGTSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N.Cl |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCC(=O)OC(C)(C)C)N.Cl |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N.Cl |

Secuencia |

LG |

Origen del producto |

United States |

Synthetic Methodologies for H Leu Gly Otbu Hcl and Its Analogues

Solution-Phase Peptide Synthesis (LPPS) Approaches for Dipeptide Formation

Solution-phase peptide synthesis, also referred to as liquid-phase peptide synthesis (LPPS), is a classical yet highly relevant technique for constructing peptides. americanpeptidesociety.orgproteogenix.science This method involves the stepwise elongation of the peptide chain in a suitable solvent, offering flexibility in terms of scale and purification of intermediates. proteogenix.science For the synthesis of a dipeptide like H-Leu-Gly-OtBu HCl, the core principle involves the formation of a peptide bond between a protected leucine (B10760876) residue and a protected glycine (B1666218) residue.

Stepwise Elongation Procedures in Liquid Phase Synthesis

Stepwise elongation is the conventional and ideal method for synthesizing smaller peptides, typically containing 2 to 100 amino acid residues. chempep.com This process entails the sequential addition of amino acids to the growing peptide chain. chempep.comthieme-connect.de In the context of this compound, this would involve coupling an N-terminally protected L-leucine with a C-terminally protected glycine, specifically glycine tert-butyl ester.

The general strategy requires the protection of the amino group of the first amino acid (leucine) and the carboxyl group of the second amino acid (glycine) to prevent unwanted side reactions and polymerization. organic-chemistry.orglibretexts.org Following the coupling reaction, the N-terminal protecting group of the resulting dipeptide is removed to yield the desired product, which can then be isolated as a hydrochloride salt. While effective, the efficiency of stepwise elongation can sometimes decrease as the peptide chain grows, primarily due to the reduced solubility of the peptide intermediates in organic solvents. thieme-connect.de

A typical synthesis would proceed as follows:

Protection: The amino group of L-leucine is protected, often with a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group. The carboxyl group of glycine is protected as a tert-butyl ester (OtBu).

Coupling: The protected leucine is activated and then reacted with glycine tert-butyl ester in the presence of a coupling agent to form the peptide bond.

Deprotection: The N-terminal protecting group (e.g., Boc) is removed from the newly formed dipeptide.

Salt Formation: The final dipeptide is treated with hydrochloric acid to form the stable this compound salt.

Optimization of Reaction Conditions for Dipeptide Synthesis in Solution

The synthesis of dipeptides in solution is a nuanced process where reaction conditions are meticulously optimized to maximize product yield and purity while minimizing side reactions like racemization. fiveable.memdpi.com Key parameters that are frequently adjusted include temperature, solvent, pH, and the choice of coupling reagents. fiveable.mecreative-peptides.com

Temperature and Solvents: The reaction temperature is critical; for instance, conducting reactions at lower temperatures can mitigate racemization, a common issue with certain amino acids. creative-peptides.com The choice of solvent is equally important as it influences the solubility of reactants and can suppress undesirable secondary structures. creative-peptides.com For example, solvent mixtures such as DMSO/DMF are sometimes employed to prevent peptide aggregation. creative-peptides.com

pH and Coupling Reagents: Maintaining an optimal pH is essential for efficient peptide bond formation. creative-peptides.com The selection of coupling reagents plays a pivotal role in activating the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. fiveable.me Reagents like propylphosphonic anhydride (B1165640) (T3P®) have been explored as green coupling agents that can promote rapid and efficient peptide bond formation with minimal racemization. rsc.orgresearchgate.netnih.gov Studies have shown that microwave irradiation can significantly shorten reaction times and improve yields in the presence of catalysts like titanium tetrachloride (TiCl4). mdpi.com

Below is a table summarizing the optimization of various parameters for dipeptide synthesis:

| Parameter | Objective | Examples of Optimization Strategies |

| Temperature | Minimize racemization and side reactions | Lowering reaction temperature creative-peptides.com |

| Solvent | Improve solubility, prevent aggregation | Using solvent mixtures like DMSO/DMF creative-peptides.com |

| pH | Maintain optimal reaction conditions | Adjusting pH with appropriate buffers creative-peptides.com |

| Coupling Reagent | Enhance reaction rate and purity | Using efficient reagents like T3P® or microwave-assisted methods with TiCl4 mdpi.comrsc.org |

| Reaction Time | Maximize yield without increasing byproducts | Shortening reaction times, especially for racemization-prone amino acids creative-peptides.com |

Post-Synthesis Work-Up and Purification Techniques in Liquid Phase (e.g., Acidic Washes, Extraction, Crystallization)

Following the synthesis of the dipeptide, a series of work-up and purification steps are essential to isolate the target compound, this compound, in a pure form. These techniques are designed to remove unreacted starting materials, coupling reagents, and byproducts.

Acidic Washes and Extraction: The crude reaction mixture is often subjected to a series of washes. An acidic wash with a dilute acid like 1 N HCl helps to remove any unreacted amine components and basic impurities. orgsyn.org This is typically followed by washes with a basic solution, such as saturated sodium bicarbonate, to remove unreacted carboxylic acids and acidic byproducts. nih.gov The desired dipeptide is then extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). orgsyn.orgchemicalbook.com The organic layers are combined, dried over an agent like sodium sulfate, and the solvent is evaporated. chemicalbook.comnih.gov

Crystallization: Crystallization is a powerful technique for purifying the final product. The choice of solvent is critical and is often determined through solubility experiments. researchgate.net For dipeptides, a common method involves dissolving the crude product in a hot solvent, such as ethanol (B145695) or acetonitrile, and allowing it to cool slowly, which can lead to the formation of pure crystals. orgsyn.orgresearchgate.net Sometimes, a combination of solvents is used, or techniques like vapor diffusion are employed. researchgate.net For hydrochloride salts of dipeptides, the crystallization process can sometimes be challenging due to their polarity. uoguelph.ca It has been noted that crystallization can also enhance the enantiomeric excess of the desired product in cases where racemization has occurred during the coupling reaction. google.com

The following table outlines the common post-synthesis purification techniques:

| Purification Technique | Purpose | Example Solvents/Reagents |

| Acidic Wash | Remove basic impurities and unreacted amines | 1 N HCl orgsyn.org |

| Basic Wash | Remove acidic impurities and unreacted carboxylic acids | Saturated NaHCO3 nih.gov |

| Extraction | Isolate the dipeptide from the aqueous phase | Ethyl acetate, Dichloromethane orgsyn.orgchemicalbook.com |

| Crystallization | Final purification of the dipeptide salt | Ethanol, Acetonitrile orgsyn.orgresearchgate.net |

Solid-Phase Peptide Synthesis (SPPS) Strategies for Dipeptide Incorporation

Solid-phase peptide synthesis (SPPS) offers an alternative to solution-phase methods, where the peptide is assembled on a solid support. This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com

Compatibility with Established SPPS Protocols (e.g., Fmoc/tBu, Boc/Bzl, pNZ/tBu)

The incorporation of a dipeptide unit like Leu-Gly into a growing peptide chain on a solid support must be compatible with standard SPPS protocols. The two most common strategies are the Fmoc/tBu and Boc/Bzl approaches.

Fmoc/tBu Strategy: This is the most widely used method in SPPS. thieme-connect.de The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). The Fmoc group is removed using a piperidine (B6355638) solution in DMF, and the final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). thieme-connect.dersc.org The synthesis of this compound precursors would be compatible with this strategy, where the tert-butyl ester serves as the C-terminal protecting group.

Boc/Bzl Strategy: In this older but still relevant strategy, the N-terminal amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and side chains are protected by benzyl (B1604629) (Bzl) based groups. thieme-connect.de The Boc group is removed with a milder acid like TFA, while the final cleavage from the resin and removal of side-chain protecting groups requires a stronger acid, such as hydrogen fluoride (B91410) (HF). thieme-connect.de

pNZ/tBu Strategy: This strategy utilizes the p-nitrobenzyloxycarbonyl (pNZ) group for N-terminal protection, which is removable under different conditions, offering orthogonality to the tBu-based side-chain protection.

The choice of strategy depends on the specific sequence and desired final product. The H-Leu-Gly-OtBu unit can be incorporated as a dipeptide, which can sometimes help to overcome aggregation issues during the synthesis of "difficult sequences". sigmaaldrich.com

Selection and Role of Polymeric Supports and Linker Chemistries

The choice of the solid support (resin) and the linker that attaches the first amino acid to it is crucial for a successful SPPS. creative-peptides.com

Polymeric Supports: The resin must be chemically inert to the reagents used during synthesis but swell sufficiently in the solvents to allow for efficient reaction kinetics. Common supports include polystyrene-based resins (like Merrifield resin) and polyethylene (B3416737) glycol (PEG)-grafted resins (like TentaGel), which offer improved swelling properties. rsc.org

Linker Chemistries: The linker determines the conditions under which the final peptide is cleaved from the resin and the nature of the C-terminal group (acid or amide). For synthesizing a peptide acid like the one derived from H-Leu-Gly-OtBu, a linker that is sensitive to the final cleavage conditions (e.g., TFA in the Fmoc/tBu strategy) is required. Examples include the Wang resin and 2-chlorotrityl chloride (2-CTC) resin. creative-peptides.comgoogle.com The 2-CTC resin is particularly useful for producing protected peptide fragments.

The following table summarizes common resins and linkers used in SPPS:

| Resin/Linker | Common Use | Cleavage Condition | C-Terminal Group |

| Wang Resin | Fmoc/tBu SPPS | Strong acid (e.g., TFA) creative-peptides.com | Carboxylic acid |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Fmoc/tBu SPPS, protected fragments | Mild acid (e.g., dilute TFA) google.com | Carboxylic acid |

| Merrifield Resin | Boc/Bzl SPPS | Strong acid (e.g., HF) | Carboxylic acid |

| Rink Amide Resin | Fmoc/tBu SPPS | Strong acid (e.g., TFA) | Carboxamide |

Cleavage and Deprotection Regimes in SPPS for Peptide Release

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. thieme-connect.de This is typically achieved by treating the resin-bound peptide with a strong acid.

For the widely used Fmoc/tBu strategy, the cleavage cocktail usually consists of a high concentration of trifluoroacetic acid (TFA), typically 95%. bachem.comsigmaaldrich.com The cocktail also includes scavengers to capture the reactive carbocations generated from the cleavage of the protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan or methionine. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com

The cleavage of the tert-butyl ester from a precursor to this compound would occur under these standard TFA-based cleavage conditions. mdpi.com After cleavage, the crude peptide is typically precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation or filtration, and then purified, often by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comresearchgate.net

Fragment Condensation Techniques Utilizing Dipeptide Units

Dipeptide units like a protected version of H-Leu-Gly-OtBu can be valuable building blocks in a fragment condensation strategy. For instance, a protected Leu-Gly fragment could be synthesized in solution or on a solid support and then coupled to another peptide fragment. This is particularly advantageous when the coupling junction involves a sterically hindered or racemization-prone amino acid. By incorporating a dipeptide, the number of coupling steps is reduced, and potential problems associated with single amino acid additions can be circumvented.

For example, a fragment like Fmoc-Leu-Gly-OH could be coupled to a resin-bound peptide with a free N-terminus. Alternatively, a C-terminal ester fragment like H-Leu-Gly-OtBu could be coupled in solution to another fragment possessing a C-terminal activated carboxyl group. The success of fragment condensation relies heavily on efficient coupling methods that minimize racemization at the C-terminal residue of the activating fragment.

Chemical Fragment Condensation for Oligo- and Polypeptide Construction

The chemical synthesis of peptides like this compound often relies on the principle of fragment condensation. This strategy involves the synthesis of smaller, protected peptide fragments which are then coupled together to form a larger peptide chain. wikipedia.orgnih.gov This approach is particularly advantageous for the synthesis of longer peptides or those that are difficult to assemble in a stepwise manner. wikipedia.org

The process begins with the preparation of appropriately protected amino acid building blocks. nih.gov For the synthesis of a dipeptide like this compound, this would involve protecting the amino group of leucine and the carboxyl group of glycine. A common protecting group for the amino group is the tert-butyloxycarbonyl (Boc) group, while the carboxyl group can be protected as a methyl or tert-butyl ester. nih.govnih.gov

The coupling of these protected amino acids or peptide fragments is typically mediated by a coupling agent. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. nih.gov The general procedure involves dissolving the N-terminally protected amino acid (e.g., Boc-Leu-OH) and the C-terminally protected amino acid (e.g., H-Gly-OtBu) in a suitable solvent like chloroform. A base, such as triethylamine (B128534) (TEA), is added to neutralize the hydrochloride salt of the amino ester. The coupling agent is then introduced to facilitate the formation of the peptide bond. nih.gov After the reaction is complete, the protected dipeptide can be isolated and purified. The final step involves the removal of the protecting groups to yield the desired dipeptide salt, this compound. nih.gov

For larger peptides, this fragment condensation strategy can be extended by coupling di-, tri-, or larger peptide fragments. nih.govnih.govucl.ac.uk However, a significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the acylating fragment, except when the C-terminal residue is glycine or proline. google.com

Table 1: Key Reagents in Chemical Fragment Condensation

| Reagent/Protecting Group | Function |

| Boc (tert-butyloxycarbonyl) | N-terminal amino group protection. nih.gov |

| -OtBu (tert-butyl ester) | C-terminal carboxyl group protection. caymanchem.comcaymanchem.com |

| DCC (Dicyclohexylcarbodiimide) | Coupling agent to facilitate peptide bond formation. nih.gov |

| TEA (Triethylamine) | Base to neutralize hydrochloride salts. nih.gov |

Chemoenzymatic Approaches for Peptide Bond Formation

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high stereospecificity of enzymatic catalysis to form peptide bonds. researchgate.net This approach can mitigate some of the challenges associated with purely chemical synthesis, such as racemization and the need for extensive side-chain protection. researchgate.netthieme-connect.de

Enzymes, particularly proteases, can catalyze the formation of peptide bonds under specific conditions, a process that is essentially the reverse of their natural hydrolytic function. researchgate.netcore.ac.uk This can be achieved through either a thermodynamically or kinetically controlled approach. thieme-connect.deuva.nl In the kinetically controlled approach, an activated C-terminal ester of an amino acid or peptide is used as a substrate. nih.gov

For the synthesis of a dipeptide like H-Leu-Gly-OtBu, a protease such as papain or subtilisin could be employed. mdpi.comnih.gov Papain, for instance, has been used to catalyze the oligomerization of various amino acids, including leucine. mdpi.com The reaction conditions, such as pH and the choice of solvent, are crucial for shifting the equilibrium towards synthesis rather than hydrolysis. core.ac.uk For example, dipeptide synthesis can be performed in aqueous-organic solvent mixtures to favor the condensation reaction. google.com

One of the key advantages of enzymatic coupling is the high stereoselectivity, which ensures that the chirality of the amino acids is maintained, thus avoiding the formation of diastereomeric impurities. researchgate.net Furthermore, in some cases, the need for side-chain protecting groups can be minimized or even eliminated. thieme-connect.de

Table 2: Enzymes Used in Chemoenzymatic Peptide Synthesis

| Enzyme | Typical Application |

| Papain | Catalyzes the synthesis of oligopeptides, particularly with hydrophobic amino acids. mdpi.comnih.gov |

| Subtilisin | Used for fragment condensation in organic solvents. google.comnih.gov |

| Trypsin | Catalyzes peptide bond formation at specific amino acid residues (lysine and arginine). thieme-connect.de |

| Chymotrypsin | Used for the synthesis of peptide bonds involving aromatic amino acids. thieme-connect.de |

| Peptidyltransferase | The enzyme responsible for peptide bond formation in ribosomes. doubtnut.com |

Mechanochemical Synthesis of Dipeptides

Mechanochemistry, particularly the use of ball-milling technology, has emerged as a green and efficient alternative for peptide synthesis. rsc.orgacsgcipr.org This solvent-free or low-solvent approach can lead to faster reactions and reduced waste compared to traditional solution-phase methods. acs.orgbeilstein-journals.org

Application of Ball-Milling Technology for Solvent-Free Peptide Formation

Ball-milling involves the grinding of solid reactants together in a jar containing milling balls. acsgcipr.org The mechanical energy generated induces chemical transformations. This technique has been successfully applied to the synthesis of dipeptides and even larger peptide fragments. rsc.orgbeilstein-journals.org

The synthesis of a dipeptide using ball-milling can be achieved by reacting a protected amino acid with an amino acid ester. For instance, an N-protected amino acid can be activated in the reaction vessel by a coupling agent like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). rsc.org A base, such as sodium bicarbonate (NaHCO3), is often included to facilitate the reaction. rsc.org The reactants are milled for a specific duration, after which the product can be extracted and purified. acs.org

One of the significant advantages of this method is the potential to eliminate the use of toxic organic solvents commonly employed in peptide synthesis, such as DMF and CH2Cl2. rsc.org While the process is often described as solvent-free, it's important to note that solvents are typically required for the final purification of the product. acsgcipr.org Nevertheless, the reduction in solvent usage during the reaction itself represents a significant step towards greener chemistry. acs.org Research has shown that ball-milling can produce dipeptides in good yields and with high stereochemical integrity. rsc.orgbeilstein-journals.org

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Chemical Fragment Condensation | Suitable for large-scale synthesis and complex peptides. wikipedia.org | Risk of racemization, use of hazardous reagents. google.com |

| Chemoenzymatic Synthesis | High stereospecificity, mild reaction conditions. researchgate.net | Enzyme stability and substrate scope can be limiting. |

| Mechanochemical Synthesis | Reduced solvent use, faster reaction times, environmentally friendly. rsc.orgacs.org | Scalability can be a challenge, purification still requires solvents. acsgcipr.org5z.com |

Stereochemical Integrity in the Synthesis and Application of H Leu Gly Otbu Hcl

Mechanisms of Racemization in Peptide Bond Formation

Epimerization is a persistent side reaction in peptide synthesis, particularly during the activation of an amino acid's carboxyl group for coupling. researchgate.net The process involves the loss of stereochemical configuration at the α-carbon of the activated amino acid residue. bibliomed.org

Oxazolone (B7731731) Formation as a Primary Pathway for Epimerization

The most prevalent mechanism for racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate. globalresearchonline.netmdpi.com This pathway is particularly relevant when coupling an N-protected leucine (B10760876) to the glycine (B1666218) tert-butyl ester. The process is initiated by the activation of the carboxyl group of the N-protected leucine using a coupling reagent. mdpi.com This activation, designed to facilitate nucleophilic attack by the amino group of glycine, also significantly increases the acidity of the α-proton on the leucine residue. globalresearchonline.net

A base present in the reaction mixture can then abstract this labile α-proton, leading to the formation of an oxazolone ring. researchgate.netnih.gov The key issue is that the α-carbon in the oxazolone intermediate is sp²-hybridized and planar, meaning it is no longer chiral. mdpi.com Subsequent reprotonation of this achiral intermediate can occur from either face of the planar ring, leading to a mixture of both L- and D-leucine configurations in the resulting peptide. nih.gov This conversion from a pure L- or D-amino acid to a mixture is known as racemization or, in the context of a molecule with other chiral centers, epimerization. researchgate.net

Influence of Amino Acid Side Chains on Stereochemical Stability during Coupling

The nature of the amino acid side chains involved in the coupling reaction can significantly influence the rate of epimerization. In the synthesis of H-Leu-Gly-OtBu HCl, the focus is on the stereochemical stability of the leucine residue, as glycine is achiral.

Leucine (Leu): Leucine possesses a bulky isobutyl side chain. Sterically hindered amino acids can sometimes exhibit an increased tendency for epimerization. u-tokyo.ac.jp This is because the steric bulk can slow down the desired intermolecular coupling reaction with the amino component (glycine). If the rate of coupling is slow, the activated leucine intermediate exists for a longer period, providing a greater opportunity for the competing epimerization pathway via oxazolone formation to occur. nih.gov

Glycine (Gly): As the N-terminal residue for the coupling, glycine's lack of a side chain (only a hydrogen atom) means it offers minimal steric hindrance to the incoming activated leucine. This generally facilitates a faster coupling reaction, which can help to minimize the time the activated leucine is susceptible to racemization.

The interplay between the steric hindrance of the activated amino acid and the nucleophilicity of the amino component is a critical factor in controlling stereochemical outcomes. iris-biotech.de

Methodological Approaches to Minimize Epimerization during Dipeptide Synthesis

Controlling epimerization is a central challenge in peptide synthesis. Several methodological strategies have been developed to preserve the chiral purity of the final product.

Selection of Coupling Reagents and Optimized Reaction Conditions

The choice of coupling reagent is perhaps the most critical factor in suppressing racemization. mdpi.comiris-biotech.de Modern peptide synthesis relies on reagents that promote rapid amide bond formation while minimizing the formation of the oxazolone intermediate.

Carbodiimides and Additives: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activating agents but can lead to significant racemization when used alone. mdpi.comamericanpeptidesociety.orgbachem.com Their activation of the carboxyl group forms a highly reactive O-acylisourea intermediate, which is prone to cyclizing into an oxazolone. mdpi.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost universally used in conjunction with carbodiimides. globalresearchonline.netamericanpeptidesociety.org These additives intercept the O-acylisourea to form an active ester (e.g., HOBt-ester), which is more stable and less prone to racemization, yet still sufficiently reactive to couple efficiently with the amino component. americanpeptidesociety.org

Onium Salts: Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that have in-built racemization-suppressing capabilities, as they are based on HOBt and HOAt, respectively. bachem.com For instance, HATU is the HOAt-based uronium salt and is particularly effective at minimizing epimerization due to the electronic properties of the HOAt moiety. mdpi.com

The reaction conditions also play a vital role. Lower temperatures can suppress the rate of epimerization, and the choice of solvent is important, as polar solvents like DMF have been shown to increase the rate of racemization in some systems. u-tokyo.ac.jp

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent System | Mechanism of Action | Relative Racemization Risk | Notes |

|---|---|---|---|

| DCC or DIC (alone) | Forms highly reactive O-acylisourea intermediate. | High | Rarely used without an additive due to high racemization and side reactions. bachem.com |

| DCC/HOBt or DIC/HOBt | Forms a more stable HOBt-active ester, which is less prone to oxazolone formation. | Low | A classic and cost-effective method for suppressing racemization. globalresearchonline.netamericanpeptidesociety.org |

| HATU/Base | In situ formation of an HOAt-active ester. The nitrogen in the pyridine (B92270) ring of HOAt further reduces racemization. | Very Low | Highly efficient and one of the best systems for suppressing epimerization, especially for sterically hindered couplings. mdpi.com |

| HBTU/Base | In situ formation of an HOBt-active ester. | Low | A very common and reliable coupling reagent. globalresearchonline.net |

| PyBOP/Base | Forms an active ester via a phosphonium intermediate. | Low | Does not produce carcinogenic byproducts like the older BOP reagent. bachem.com |

Strategic Use of Protecting Groups to Preserve Chiral Purity

Protecting groups are essential for directing the sequence of bond formation and preventing unwanted side reactions. sbsgenetech.comnih.gov The choice of the N-terminal protecting group on the leucine residue is critical for maintaining its stereochemical integrity.

Urethane-Type Protecting Groups: Protecting groups such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z) are classified as urethane-type protecting groups. creative-peptides.com These are known to significantly suppress racemization compared to acyl-type protecting groups. The reason lies in their electronic structure; the lone pair of electrons on the nitrogen atom is delocalized into the urethane (B1682113) carbonyl group, making it less available to participate in the cyclization reaction required for oxazolone formation. creative-peptides.com For the synthesis of this compound, starting with either Boc-Leu-OH or Fmoc-Leu-OH would be a standard and effective strategy to preserve chiral purity.

C-Terminal Protecting Group: The tert-butyl ester (OtBu) on the glycine residue serves as a "permanent" protecting group that is stable to the conditions used for coupling and for the removal of temporary N-terminal protecting groups like Fmoc. creative-peptides.combiosynth.com Its role is primarily to prevent the glycine carboxyl group from reacting, and it does not directly influence the racemization of the leucine residue during the coupling step. It is typically removed at the final stage of a larger peptide synthesis using strong acid conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com

General Considerations for Stereochemical Purity Assessment in Peptide Synthesis

After synthesis, it is crucial to verify the stereochemical purity of the this compound product. Several analytical techniques are available to quantify the amount of the undesired D-Leu-Gly-OtBu HCl diastereomer.

The most common approach involves hydrolysis of the dipeptide back to its constituent amino acids, followed by analysis. biosynth.comnih.gov

Gas Chromatography (GC): The hydrolyzed amino acids (leucine) can be derivatized with a chiral agent to form diastereomers, which are then separated and quantified on a standard GC column. Alternatively, the derivatized amino acids can be analyzed on a chiral GC column. biosynth.com

High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC analysis can be performed by separating diastereomeric derivatives on a standard reversed-phase column or by directly separating the enantiomers on a chiral HPLC column. nih.govnih.gov HPLC is a highly sensitive and widely used method for purity assessment in peptide chemistry. resolvemass.ca

To account for any racemization that might occur during the acidic hydrolysis step itself, the hydrolysis is often performed in deuterated acid (e.g., DCl/D₂O). nih.govresearchgate.net Any leucine that racemizes during hydrolysis will incorporate deuterium (B1214612) at the α-position, allowing it to be distinguished by mass spectrometry from the D-leucine that was originally present in the synthetic peptide. biosynth.comnih.gov

Table 2: Analytical Methods for Stereochemical Purity Assessment

| Technique | Principle | Sample Preparation | Advantages |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | Peptide hydrolysis followed by derivatization to volatile esters (e.g., trifluoroacetyl). | High resolution and sensitivity. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase. | Peptide hydrolysis. Derivatization is often not required. | Direct analysis, high accuracy, and wide applicability. nih.govnih.gov |

| HPLC with Chiral Derivatizing Agent | Amino acid enantiomers are reacted with a chiral agent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard C18 column. | Peptide hydrolysis followed by derivatization. | Excellent separation, highly sensitive with UV or MS detection. researchgate.net |

| Amino Acid Analysis (AAA) | Used in conjunction with chiral derivatization to quantify the amino acid composition and their enantiomeric ratio. | Peptide hydrolysis and derivatization. | Provides both composition and stereochemical purity information. biosynth.com |

Protecting Group Chemistry Associated with H Leu Gly Otbu Hcl

Role of the Tert-Butyl Ester (OtBu) as a Carboxyl Protecting Group

The tert-butyl (tBu) ester, designated as -OtBu, serves as a temporary protecting group for the C-terminal carboxyl group of the glycine (B1666218) residue in H-Leu-Gly-OtBu HCl. The selection of a suitable protecting group for the carboxyl function is critical in peptide synthesis to prevent undesirable side reactions. springernature.com

Introduction and Stability Characteristics of OtBu Esters

The tert-butyl ester is a widely used protecting group for the carboxyl function of amino acids, including L-leucine. ontosight.ai It is favored for its stability under a variety of conditions encountered during peptide synthesis. organic-chemistry.org Specifically, OtBu esters are stable to most nucleophiles and basic conditions, which is a crucial feature for orthogonal protection strategies. organic-chemistry.org This stability prevents the premature cleavage of the protecting group during the removal of N-terminal protecting groups like Fmoc, which is achieved using a base such as piperidine (B6355638). peptide.comaltabioscience.com

The stability of the OtBu group allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain. peptide.com The bulky nature of the tert-butyl group also sterically hinders the carboxyl group, further preventing its participation in unwanted reactions.

Acid-Labile Deprotection Mechanisms and Conditions (e.g., Trifluoroacetic Acid Treatment)

A key advantage of the OtBu group is its susceptibility to removal under acidic conditions. lookchem.com This process, known as acid-labile deprotection, is typically achieved using strong acids like trifluoroacetic acid (TFA). iris-biotech.delibretexts.org The mechanism involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the release of the free carboxylic acid.

Commonly, a high concentration of TFA (e.g., 95% in water or dichloromethane) is used to ensure complete and rapid cleavage of the OtBu group, often during the final step of solid-phase peptide synthesis (SPPS) to release the synthesized peptide from the resin. iris-biotech.de Other acidic reagents that can be used for deprotection include hydrochloric acid and zinc bromide, although the conditions may need to be optimized to avoid side reactions with other acid-sensitive protecting groups. lookchem.comnih.gov A novel method utilizing silica (B1680970) gel in refluxing toluene (B28343) has also been reported for the mild and selective cleavage of tert-butyl esters. lookchem.com

Table 1: Deprotection Conditions for Tert-Butyl (OtBu) Esters

| Reagent | Conditions | Selectivity/Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Typically 95% TFA in a scavenger mixture. iris-biotech.de | Standard and efficient method, especially in Fmoc-based SPPS. iris-biotech.de |

| Hydrochloric Acid (HCl) | Can be used, but conditions need careful control. lookchem.comresearchgate.net | Can also remove other acid-labile groups. researchgate.net |

| Zinc Bromide (ZnBr₂) | Lewis acid conditions in dichloromethane (B109758) (DCM). nih.gov | Offers some selectivity, but may cleave N-Boc and N-trityl groups. nih.gov |

| Silica Gel | Refluxing toluene. lookchem.com | A milder alternative to strong protic or Lewis acids. lookchem.com |

Significance of Hydrochloride Salt Formation at the N-Terminus

The N-terminal amino group of the leucine (B10760876) residue in this compound is present as a hydrochloride (HCl) salt. This salt formation is not incidental but serves several important functions in the context of peptide chemistry. altabioscience.comcaymanchem.com

Impact on Crystalline Form, Stability, and Handling of Amino Acid Esters

Amino acid and peptide esters in their free base form can be unstable and prone to self-condensation, leading to the formation of diketopiperazines or other unwanted polymers. google.com Converting the N-terminal amine to its hydrochloride salt significantly enhances the compound's stability and shelf-life. quora.comwikipedia.org The salt form is generally more crystalline, which facilitates purification and handling. bachem.com This increased stability is crucial for storing and transporting these peptide building blocks without degradation. bachem.com Furthermore, the hydrochloride salt form often improves the solubility of the compound in certain solvents used during the synthesis process. quora.com

Neutralization Procedures Prior to Subsequent Coupling Reactions

Before the this compound can be coupled with another amino acid to extend the peptide chain, the N-terminal hydrochloride salt must be neutralized to liberate the free amine. core.ac.uk The free amino group is the nucleophile that attacks the activated carboxyl group of the incoming amino acid. scielo.br

This neutralization is typically achieved by treating the hydrochloride salt with a non-nucleophilic organic base. scielo.br Common bases used for this purpose include diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA). scielo.br The neutralization can be performed as a separate step followed by washing, or increasingly, it is carried out in situ during the coupling reaction. peptide.com The in situ neutralization procedure involves adding the base directly to the reaction mixture containing the hydrochloride salt and the activated amino acid. peptide.com An alternative method involves the use of activated zinc dust for the deprotonation of hydrochloride salts, which avoids the use of a tertiary base. core.ac.uk

Table 2: Common Bases for Neutralization of N-terminal Hydrochloride Salts

| Base | Abbreviation | Notes |

|---|---|---|

| Diisopropylethylamine | DIEA | A sterically hindered, non-nucleophilic base commonly used to minimize side reactions. peptide.com |

| Triethylamine | TEA | A widely used base, though its smaller size can sometimes lead to side reactions. scielo.br |

| Activated Zinc Dust | Zn | An alternative method that avoids the use of tertiary amines. core.ac.uk |

Orthogonality of OtBu and HCl with Other Protecting Group Schemes in Peptide Synthesis (e.g., Fmoc, Boc)

The concept of orthogonality is central to modern peptide synthesis. It refers to the use of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group without affecting others. iris-biotech.de The protecting group strategy in this compound is designed to be orthogonal with the most common strategies used in SPPS. peptide.comcore.ac.uk

The combination of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and tert-butyl-based groups (like OtBu) for side-chain and C-terminal protection is a widely used orthogonal scheme. altabioscience.comiris-biotech.de The Fmoc group is base-labile and is removed with piperidine, while the OtBu group is acid-labile and is removed with TFA. iris-biotech.de The hydrochloride salt at the N-terminus of this compound is compatible with this scheme because it is simply neutralized with a base before the next coupling step, a condition under which the OtBu group is stable. core.ac.uk

Similarly, in the tert-butyloxycarbonyl (Boc) protection strategy, the N-terminal Boc group is removed with a mild acid (like TFA), while the OtBu group requires stronger acidic conditions for cleavage. organic-chemistry.org This difference in lability allows for a degree of selective deprotection, although the orthogonality is less "perfect" than in the Fmoc/tBu strategy because both groups are acid-sensitive. iris-biotech.de The p-nitrobenzyloxycarbonyl (pNZ) group is another protecting group that has been shown to be orthogonal to Boc, Fmoc, and Alloc protecting groups. ub.edu

The strategic use of these orthogonal protecting groups enables the precise and efficient synthesis of complex peptides, and intermediates like this compound are designed to fit seamlessly into these established synthetic workflows. altabioscience.com

Role of H Leu Gly Otbu Hcl As a Versatile Peptide Building Block

Integration into Linear Oligopeptide Chain Elongation

A primary application of H-Leu-Gly-OtBu HCl is its role as a nucleophilic component in peptide coupling reactions for the stepwise elongation of peptide chains. With its amino group deprotected and ready for reaction, it can be coupled with an N-protected amino acid or peptide fragment to form a new, longer peptide. The tert-butyl (OtBu) ester protecting the C-terminus is stable under the conditions typically used for removing common N-terminal protecting groups like Fmoc or Boc, allowing for sequential additions to the N-terminus. ontosight.aithieme-connect.de

This strategy is exemplified in the synthesis of longer oligopeptides where a dipeptide unit is introduced in a single step. For instance, in the synthesis of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), a fragment such as H-Gly-Phe-Leu-OtBu is often prepared. acs.org The synthesis of this tripeptide would involve coupling an N-protected glycine (B1666218) to a pre-existing H-Phe-Leu-OtBu dipeptide, which itself could be formed by coupling Fmoc-Phe to H-Leu-OtBu. A similar logic applies to building upon the this compound unit. After neutralizing the hydrochloride salt to free the primary amine, it can react with an activated N-protected amino acid (e.g., Fmoc-Phe-OH) to yield the protected tripeptide Fmoc-Phe-Leu-Gly-OtBu. This process efficiently extends the peptide chain by two residues at once.

The general process for using a dipeptide ester hydrochloride in chain elongation is outlined in the table below.

| Step | Description | Example Reactants | Resulting Product |

| 1. Activation | An N-terminally protected amino acid is activated to facilitate amide bond formation. | Fmoc-Xaa-OH, Coupling reagents (e.g., COMU, HOBt/EDC) | Fmoc-Xaa-Activated Ester |

| 2. Neutralization | The hydrochloride salt of the dipeptide ester is neutralized to free the N-terminal amine. | This compound, Base (e.g., DIEA, TEA) | H-Leu-Gly-OtBu |

| 3. Coupling | The activated amino acid is reacted with the deprotected dipeptide. | Fmoc-Xaa-Activated Ester + H-Leu-Gly-OtBu | Fmoc-Xaa-Leu-Gly-OtBu |

| 4. Deprotection | The N-terminal protecting group is removed, allowing for another round of elongation. | Fmoc-Xaa-Leu-Gly-OtBu, Piperidine (B6355638) solution | H-Xaa-Leu-Gly-OtBu |

Table based on standard peptide synthesis protocols. marshallplan.atnih.govrsc.org

Application in the Synthesis of Complex Peptides and Peptidomimetics

The Leu-Gly motif is a component of various biologically active peptides and peptidomimetics. This compound serves as a key precursor for synthesizing these complex molecules. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability.

A notable example is the development of peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG), a peptide that modulates dopamine (B1211576) receptors. Research in this area has led to the creation of complex spiro bicyclic structures designed to mimic the essential pharmacophore of the Pro-Leu-Gly sequence. nih.gov The synthesis of such intricate molecules often involves building upon a core structure where the leucyl-glycinamide portion is derived from precursors like H-Leu-Gly-NH₂. The this compound building block is an ideal starting point, as the tert-butyl ester can be readily converted to the required C-terminal amide.

Furthermore, this compound is instrumental in synthesizing specific tetrapeptide sequences, such as Gly-Phe-Leu-Gly (GFLG). This particular sequence is recognized and cleaved by lysosomal enzymes like cathepsin B, making it a valuable linker for drug delivery systems. marshallplan.atmdpi.com The synthesis of the protected tetrapeptide, H-Gly-Phe-Leu-Gly-OtBu, which is later attached to polymer backbones, relies on a modular assembly where the Leu-Gly dipeptide is a central component. mdpi.comresearchgate.net

Precursor for Advanced Peptide-Based Conjugates and Hybrid Materials

Beyond discrete peptides, this compound is a foundational element for creating sophisticated peptide-based materials where the peptide component imparts biological function or specific structural properties to a larger assembly.

Synthesis of Peptide-Polymer Hybrids (e.g., Polyphosphazenes)

Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. acs.orgresearchgate.net By attaching organic side groups to the phosphorus atoms, their properties can be finely tuned for biomedical applications, such as drug delivery and tissue engineering. researchgate.net Dipeptide esters are frequently used as side groups to create biodegradable and biocompatible polyphosphazenes. nih.govresearchgate.net

In this context, peptide fragments containing the Leu-Gly sequence have been incorporated into polyphosphazene structures. A notable application involves grafting the tetrapeptide Gly-Phe-Leu-Gly onto a polyphosphazene backbone to create an enzymatically degradable polymer. mdpi.comresearchgate.net The synthesis involves first preparing the poly(dichloro)phosphazene polymer, followed by a macromolecular substitution reaction. The chlorine atoms on the polymer backbone are replaced by the nucleophilic N-terminus of the peptide. For this purpose, the protected tetrapeptide H-Gly-Phe-Leu-Gly-OtBu is synthesized in solution and then reacted with the polymer. mdpi.comresearchgate.net The use of the dipeptide this compound is integral to the efficient assembly of this tetrapeptide linker.

| Polymer System | Peptide Fragment | Precursor | Application |

| Polyphosphazene | Gly-Phe-Leu-Gly (GFLG) | H-Gly-Phe-Leu-Gly-OtBu | Enzymatically degradable drug delivery systems mdpi.comresearchgate.net |

| Polyphosphazene | Alanyl-glycine, Valinyl-glycine | Dipeptide ethyl esters | Biodegradable polymers with tunable hydrolysis rates acs.org |

Construction of Biomimetic Scaffolds

Biomimetic scaffolds are materials designed to mimic the extracellular matrix, providing structural support and biological cues for tissue regeneration. whiterose.ac.ukmdpi.com Incorporating specific peptide sequences into these scaffolds can enhance cell adhesion, proliferation, and differentiation.

The Leu-Gly sequence, as part of larger peptide motifs, can be integrated into these scaffolds. Synthetic strategies have been developed to create complex peptidomimetic and biomimetic scaffolds from solid-phase intermediates. nih.govmdpi.com These methods allow for the systematic incorporation of various amino acid and peptide residues to build diversity. For example, variations of bicyclic thiazolidine (B150603) lactam scaffolds have been synthesized incorporating residues such as NH-Leu-OMe and NH-Gly-OH at different positions. nih.govmdpi.com The use of a pre-formed dipeptide unit like this compound would streamline the synthesis of scaffolds requiring this specific sequence, ensuring its correct placement within the final biomimetic architecture.

Contribution to Combinatorial Library Synthesis and Fragment Diversity

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize and screen a large number of compounds—a "library"—to identify molecules with desired biological activity. core.ac.uknih.gov The diversity of a library is crucial for increasing the chances of finding a "hit."

Dipeptides like this compound are valuable building blocks in the creation of these libraries. chimia.ch Instead of building peptides one amino acid at a time, using di-, tri-, or larger peptide fragments allows for the rapid generation of diverse and more complex structures. psu.edu this compound introduces a specific two-amino-acid fragment with defined stereochemistry and a protected C-terminus, which can be incorporated into a larger scaffold or peptide sequence. This "fragment-based" approach increases the structural and functional diversity of the resulting library. core.ac.uk For example, a library of tetraureas was synthesized using amino acid derivatives, including Leu t-butyl ester, as building blocks to generate molecular diversity for screening against DNA binding. core.ac.uk The use of such fragments is an efficient strategy for exploring the vast chemical space of non-peptide molecules and complex peptides. core.ac.ukpsu.edu

| Library Type | Building Blocks | Purpose | Reference |

| Peptide Library | Single amino acids (Ala, Gly, Leu, etc.) | Split-and-mix synthesis of a "one-bead-one-compound" library. | nih.gov |

| Small Molecule Library | Amino acid esters (Leu-OtBu, Gly-OMe, etc.) and acids | Solution-phase synthesis to identify inhibitors of DNA binding. | core.ac.uk |

| N-Alkylated Amino Acid Library | N-alkylated amino acid esters | Building blocks with high density of chemical diversity for lead finding. | chimia.ch |

Use in the Synthesis of Specific Peptide Derivatives for Research

This compound and its constituent parts are essential for the laboratory synthesis of specific, biologically active peptides and their derivatives used in pharmacological research. The tert-butyl ester of leucine (B10760876) (H-Leu-OtBu) has been employed as a building block in the synthesis of peptide-based ligands for the neurokinin-1 (NK₁) receptor. caymanchem.comcaymanchem.com Similarly, the dipeptide fragment is crucial for building longer chains with precise sequences.

A prominent example is the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and its analogs. Leu-enkephalin is an endogenous pentapeptide with opioid activity. A reported synthesis of this peptide involved reacting a protected dipeptide, cyclo(Boc-l-Tyr(t-Bu)-Gly-), with the tripeptide fragment H-Gly-l-Phe-l-Leu-OtBu. acs.org The synthesis of this tripeptide fragment would logically proceed from the H-Leu-OtBu starting material, demonstrating the foundational role of such protected amino acid esters in constructing complex and biologically significant molecules.

| Target Derivative | Key Precursor Fragment | Research Area | Reference |

| Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) | H-Gly-l-Phe-l-Leu-OtBu | Endogenous opioid peptide research | acs.org |

| NK₁/NK₂ Receptor Ligands | Cbz-Gly-Leu-Trp-OBzl(CF₃)₂ | Neurokinin receptor modulation | caymanchem.comcaymanchem.com |

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the solid-phase synthesis of H-Leu-Gly-OtBu HCl to minimize side reactions?

- Methodological Answer : Key parameters include:

- Coupling Reagents : Use HATU or DCC with HOBt to activate carboxyl groups, reducing racemization risks .

- Solvent Selection : Anhydrous DMF or dichloromethane ensures optimal solubility and reaction efficiency .

- Temperature Control : Maintain 0–4°C during coupling to suppress epimerization .

- Deprotection Strategy : Use tert-butyl groups for carboxyl protection, removed via TFA treatment to preserve peptide integrity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR verifies backbone structure and tert-butyl group presence (e.g., δ ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ ≈ 309.8 Da) .

- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) assess purity; retention time consistency indicates reproducibility .

Q. How should this compound be stored to prevent degradation in long-term studies?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the ester group .

- Humidity Control : Use desiccants to avoid moisture-induced tert-butyl ester cleavage .

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or DMF; avoid aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the conformational stability of this compound in varying solvent environments?

- Methodological Answer :

- Force Field Selection : Use AMBER or CHARMM for peptide simulations, incorporating parameters for tert-butyl esters .

- Solvent Modeling : Explicit solvent models (e.g., TIP3P water) simulate interactions in polar solvents; nonpolar solvents (e.g., chloroform) require adjusted dielectric constants .

- Analysis Metrics : Calculate root-mean-square deviation (RMSD) to track backbone stability, and solvent-accessible surface area (SASA) to assess solvent shielding effects .

Q. What strategies resolve contradictions between NMR and MS data when characterizing this compound derivatives?

- Methodological Answer :

- NMR Artifact Identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or incomplete deuterium exchange .

- MS Adduct Confirmation : Verify non-covalent adducts (e.g., Na⁺/K⁺) by comparing observed m/z with theoretical values .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and tandem MS (MS/MS) to confirm fragmentation patterns .

Q. How can researchers optimize the coupling efficiency of this compound in automated peptide synthesizers?

- Methodological Answer :

- Coupling Cycle Parameters : Extend reaction time to 2 hours and use double couplings for sterically hindered residues .

- Real-Time Monitoring : Incorporate in-line UV monitoring (220 nm) to detect Fmoc deprotection completeness .

- Resin Selection : Use Wang or Rink amide resin for C-terminal tert-butyl ester compatibility .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Multivariate Analysis : Apply PCA to HPLC purity data and NMR spectral fingerprints to identify outlier batches .

- Control Charts : Track yield and purity metrics using Shewhart charts with ±3σ limits to detect process deviations .

Q. How do pH and temperature gradients affect the stability of this compound in aqueous buffers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.